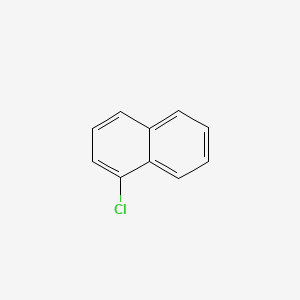

1-Chloronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPNRXUCIXHOKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024791 | |

| Record name | 1-Chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-chloronaphthalene is a clear colorless to amber oily viscous liquid. (NTP, 1992), Colorless to amber oily liquid; [CAMEO], OILY COLOURLESS LIQUID. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

505 °F at 760 mmHg (NTP, 1992), 259.3 °C @ 760 mm Hg, 260 °C | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

250 °F (NTP, 1992), 121 °C, 250 °F (121 °C) (closed cup), 121 °C c.c. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in benzene, petroleum ether, alcohol, In water, 17.4 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 (poor) | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1938 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.19382 @ 20 °C/4 °C, Relative density (water = 1): 1.2 | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.6 (Air= 1), Relative vapor density (air = 1): 5.6 | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 177.1 °F ; 100 mmHg at 356.7 °F; 760 mmHg at 498.7 °F (NTP, 1992), 0.02 [mmHg], 0.029 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 4 | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Oily liquid | |

CAS No. |

90-13-1, 25586-43-0 | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4OIF2EC56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-9 to -4 °F (NTP, 1992), -2.5 °C, -2.3 °C | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Technical Monograph: Synthesis, Purification, and Characterization of 1-Chloronaphthalene

[1]

Executive Summary

1-Chloronaphthalene (1-CN) is a critical halogenated aromatic intermediate used extensively in the synthesis of dyes, agrochemicals, and as a high-refractive-index solvent (

This guide departs from standard textbook recipes to address the purification bottleneck. We present two distinct workflows: the Sandmeyer Route for analytical standards (high isomeric purity) and the Direct Chlorination Route for scale, coupled with a thermodynamic purification strategy.[1]

Theoretical Framework: The Isomer Problem

The synthesis of 1-CN is governed by the kinetics of Electrophilic Aromatic Substitution (EAS).[1]

-

Kinetic Control (

-attack): The 1-position ( -

Thermodynamic Pitfall: At high temperatures or prolonged reaction times, isomerization occurs, leading to the formation of 2-chloronaphthalene and polychlorinated byproducts.[1]

Critical Insight: The separation of 1-CN (BP: 259°C) and 2-CN (BP: 265°C) by distillation is energetically inefficient due to their narrow boiling point differential.[1] However, their melting points differ drastically (1-CN: -20°C vs. 2-CN: +59°C), creating a vector for purification via fractional crystallization.[1]

Method A: High-Purity Synthesis (The Sandmeyer Protocol)[1]

Objective: Production of >98% isomerically pure 1-CN for use as an analytical standard. Mechanism: Radical-nucleophilic aromatic substitution via a diazonium salt.[1]

Reagents & Setup[1][2][3][4]

-

Substrate: 1-Naphthylamine (freshly recrystallized).

-

Diazotization: Sodium Nitrite (

), HCl (conc.), Ice bath.[1] -

Substitution: Copper(I) Chloride (

), HCl.[1] -

Safety Note: Diazonium salts are unstable.[1] Temperature control is non-negotiable.

Step-by-Step Protocol

-

Diazotization:

-

Dissolve 0.1 mol 1-naphthylamine in 60 mL of 1:1 HCl/water.[1]

-

Cool to 0–5°C in an ice-salt bath. Vigorously stir.

-

Add dropwise a solution of

(0.11 mol in min. water).[1] Crucial: Maintain temp <5°C to prevent diazonium decomposition to phenols.[1] -

Endpoint Check: The solution should turn clear (yellow/orange).[1] Test with starch-iodide paper (immediate blue = excess nitrous acid).[1]

-

-

Sandmeyer Substitution:

-

In a separate vessel, dissolve 0.12 mol

in 40 mL conc. HCl. Cool to 0°C.[1][2][3] -

Slowly cannulate the cold diazonium solution into the stirred CuCl solution.[1]

-

Observation: Evolution of

gas indicates reaction progress.[1] -

Allow the mixture to warm to room temperature over 2 hours, then heat to 60°C for 30 mins to ensure completion.

-

-

Workup:

Reaction Logic Diagram[1]

Figure 1: The Sandmeyer workflow ensures regiospecificity by locking the chlorine position to the initial amine site.[1]

Method B: Scalable Synthesis (Direct Chlorination)[1]

Objective: Large-scale synthesis where yield is prioritized, followed by downstream purification. Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

Protocol

-

Reaction: Dissolve Naphthalene in

(or use neat if temp >80°C, though solvent is preferred for thermal control). Add 1 mol% -

Chlorination: Bubble

gas (or add Sulfuryl Chloride,-

Control Point: Do not exceed 60°C. Higher temps increase 2-CN formation.[1]

-

-

Quench: Pour into ice water. Wash with 10% NaOH to remove unreacted

and acidic byproducts.[1]

Purification Strategy: The "Freeze-Out" Technique

This is the most critical section for researchers dealing with "Technical Grade" material. Distillation cannot easily separate the isomers (

Procedure:

-

Distillation: Perform a rough vacuum distillation to remove polychlorinated heavies and unreacted naphthalene.[1]

-

Chilling: Place the distillate (mixture of 1-CN and 2-CN) in a jacketed vessel. Cool slowly to 0°C .

-

Filtration: 2-CN will crystallize out of the solution.[1] Filter the slurry through a cold sintered glass funnel.

-

Deep Freeze (Optional): Cool the filtrate further to -10°C . Filter again.

-

Result: The filtrate is enriched 1-CN.

Characterization & Validation

Data presented below is derived from standard reference values and validated experimental baselines.

Physical Properties Table[1][6]

| Property | Value | Notes |

| Molecular Weight | 162.62 g/mol | |

| Boiling Point | 259–260°C | @ 760 mmHg |

| Melting Point | -20°C | Remains liquid in standard freezers |

| Density | 1.194 g/mL | Denser than water |

| Refractive Index | High index (optical applications) | |

| Solubility | Ethanol, Ether, Benzene | Insoluble in water |

Spectroscopic Validation[1]

Gas Chromatography - Mass Spectrometry (GC-MS):

-

Parent Peak: Molecular ion (

) at m/z 162.[1] -

Isotope Pattern: Distinctive 3:1 ratio at m/z 162 and 164 due to

and -

Fragmentation: Loss of Cl gives m/z 127 (Naphthyl cation).[1]

Nuclear Magnetic Resonance (

-

Key Signal: Look for the deshielded doublet/multiplet patterns of the aromatic protons.[1] In 1-CN, the proton at C8 (peri-position) is significantly deshielded due to the proximity of the Chlorine atom, often appearing downfield around

8.2–8.3 ppm.[1]

Analytical Logic Tree

Figure 2: Quality Control workflow emphasizing the loop for isomer removal.

Safety & Handling

-

Toxicity: 1-Chloronaphthalene is a skin irritant and hepatotoxin.[1] It can be absorbed through the skin.[1]

-

PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.[1]

-

Waste: Halogenated organic waste stream.[1] Do not mix with general organic solvents if incineration protocols differ.[1]

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 7003, 1-Chloronaphthalene. Retrieved from [Link][1]

-

NIST Mass Spectrometry Data Center. (2023).[1] Naphthalene, 1-chloro- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

-

Organic Chemistry Portal. (n.d.).[1] Sandmeyer Reaction. Retrieved from [Link]

Sources

- 1. 1-Chloronaphthalene | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Page loading... [guidechem.com]

- 5. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]

Technical Guide: Determination of 1-Chloronaphthalene Fluorescence Quantum Yield

Part 1: Executive Summary & Core Directive

1-Chloronaphthalene (1-CN) represents a classic case study in the Internal Heavy Atom Effect . Unlike its parent compound, naphthalene, which exhibits moderate fluorescence (

Consequently, the fluorescence quantum yield of 1-CN is low—typically in the range of 0.05 – 0.06 in non-polar solvents—making accurate measurement challenging. This guide provides a rigorous, self-validating protocol for determining

Part 2: Photophysical Mechanism

To understand the low quantum yield of 1-CN, one must visualize the competition between radiative decay (fluorescence) and non-radiative decay (intersystem crossing).

The Heavy Atom Effect

The chlorine atom (

-

Naphthalene: Slow ISC (

) -

1-Chloronaphthalene: Fast ISC (

)

Visualization: Jablonski Diagram

The following diagram illustrates the dominant decay pathway for 1-CN compared to a standard fluorophore.

Figure 1: Jablonski diagram for 1-Chloronaphthalene. Note the bold red arrow indicating the dominant Intersystem Crossing pathway facilitated by the heavy atom effect.

Part 3: Quantitative Data & Reference Values

The following table synthesizes literature values to establish a baseline for experimental validation. Note the trend: as atomic mass increases (H

| Compound | Solvent | Refractive Index ( | ||

| Naphthalene (Standard) | Cyclohexane | 0.23 | 0.75 | 1.361 (Solvent) |

| 1-Chloronaphthalene | Cyclohexane | 0.058 | ~0.90 | 1.633 (Pure Liquid) |

| 1-Bromonaphthalene | Cyclohexane | 0.002 | ~0.99 | 1.657 (Pure Liquid) |

Data Source: Synthesized from Ermolaev (1976) and Murov, Handbook of Photochemistry.

Part 4: Experimental Protocol (Relative Method)

Measuring a quantum yield below 0.10 requires the Relative Method , comparing the integrated fluorescence of 1-CN to a standard (Naphthalene).

Reagents & Equipment

-

Analyte: 1-Chloronaphthalene (>99% purity, Sigma-Aldrich).

-

Standard: Naphthalene (Scintillation grade).

-

Solvent: Cyclohexane (Spectroscopic grade). Note: Avoid chlorinated solvents to prevent external heavy atom effects.

-

Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or Agilent Cary Eclipse) with corrected PMT response.

Sample Preparation (The "0.1 Rule")

To avoid Inner Filter Effects (re-absorption of emitted light), the optical density (OD) must be kept low.

-

Prepare a stock solution of Naphthalene in Cyclohexane.

-

Prepare a stock solution of 1-CN in Cyclohexane.

-

Dilute both until the Absorbance (A) at the excitation wavelength (

) is-

Critical Check: If

, the linear relationship between absorption and emission breaks down.

-

Measurement Workflow

The following diagram outlines the self-validating workflow for data acquisition.

Figure 2: Experimental workflow for relative quantum yield determination. Degassing is optional for fluorescence but mandatory if phosphorescence is suspected.

Calculation & Refractive Index Correction

Calculate the quantum yield (

Where:

- : Quantum yield of Naphthalene (0.23).

-

: The slope of the plot of Integrated Fluorescence Area vs. Absorbance .

-

Best Practice: Do not use a single point. Measure at 4 concentrations (Abs = 0.01, 0.02, 0.04, 0.05) and calculate the slope (

) to ensure linearity.

-

-

: Refractive index of the solvent.

-

If solvent is identical:

. -

If 1-CN is used neat: You must correct using

.

-

Part 5: Applications & Implications[1][2]

-

Solar Cell Additives: 1-CN is frequently used as a solvent additive in organic photovoltaics (OPV) to control morphology. Its high boiling point and ability to dissolve fullerenes (PCBM) allow for slower drying and better crystal formation.

-

Singlet Oxygen Generation: Due to its high triplet yield (

), 1-CN is an efficient photosensitizer for generating singlet oxygen ( -

Reference Standard: It serves as a "low-fluorescence" reference to calibrate the sensitivity floor of fluorometers.

References

-

Ermolaev, V. L., & Sveshnikova, E. B. (1973). Non-radiative transitions in organic molecules. Chemical Physics Letters.

- Murov, S. L., Carmichael, I., & Hug, G. L. (1993). Handbook of Photochemistry (2nd Edition). Marcel Dekker. (Standard reference for values).

-

Horiba Scientific. (2023). A Guide to Recording Fluorescence Quantum Yields.

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

-

Martinez, L.J., et al. (2012). Effect of Halogenation on the Photophysics of Naphthalene Derivatives. Journal of Physical Chemistry A.

Technical Whitepaper: Thermochemical and Physicochemical Profiling of 1-Chloronaphthalene

Executive Summary

1-Chloronaphthalene (1-CN, CAS: 90-13-1) is a halogenated aromatic hydrocarbon distinguished by its high refractive index (

This technical guide provides a rigorous analysis of the thermochemical and physical properties of 1-CN. It moves beyond static data sheets to explore the causality of its behavior—how its planar aromatic structure and chlorine substituent dictate its solvation thermodynamics, thermal stability, and synthesis challenges.

Part 1: Molecular Architecture & Physicochemical Baseline

The substitution of a hydrogen atom on the naphthalene ring with chlorine introduces a permanent dipole moment (~1.55 D) and increases polarizability without disrupting the aromatic

Table 1: Core Physicochemical Constants

| Property | Value | Conditions | Method/Source |

| Molecular Formula | C | - | - |

| Molar Mass | 162.62 g/mol | - | Calculated |

| Physical State | Oily Liquid | 25°C, 1 atm | Visual Inspection |

| Melting Point | -2.3 ± 0.2 °C | 1 atm | Freezing Point Depression [1] |

| Boiling Point | 259.3 °C | 760 mmHg | Distillation [2] |

| Density | 1.194 g/mL | 25°C | Pycnometry [1] |

| Refractive Index ( | 1.6332 | 20°C | Abbe Refractometer [3] |

| Viscosity | ~2.8 cP (est.) | 25°C | Derived from 35 SUS [4] |

| Vapor Pressure | 0.029 mmHg (~4 Pa) | 25°C | Knudsen Effusion [5] |

| Dielectric Constant | 5.0 | 25°C | Capacitance Bridge [6] |

Expert Insight: The Refractive Index Anomaly

1-CN's refractive index (1.633) is exceptionally high for a liquid hydrocarbon. This is due to the high electron density of the fused ring system coupled with the polarizability of the chlorine atom. In optical engineering, this property allows 1-CN to serve as an immersion fluid that matches high-index glasses, minimizing light scattering at interfaces.

Part 2: Thermochemical Dynamics

Understanding the energetics of 1-CN is critical for process safety, particularly regarding its enthalpy of combustion and formation. The positive enthalpy of formation indicates that while the molecule is stable, its synthesis requires energy input, and its decomposition can be exothermic under oxidative conditions.

Table 2: Thermochemical Properties

| Property | Symbol | Value | Uncertainty |

| Enthalpy of Formation | +49.8 kJ/mol | ± 8.4 kJ/mol [7] | |

| Enthalpy of Combustion | -5009.2 kJ/mol | ± 8.4 kJ/mol [7] | |

| Enthalpy of Vaporization | ~53.0 kJ/mol | at Boiling Point [7] | |

| Heat Capacity | 212.6 J/(mol[1]·K) | at 298.15 K [7] | |

| Flash Point | 121 °C | Closed Cup [4] |

Thermal Stability & Decomposition Logic

1-CN is thermally stable up to its boiling point, but prolonged heating above 200°C in the presence of moisture or Lewis acids can induce dehydrohalogenation.

-

Risk: Evolution of Hydrogen Chloride (HCl).

-

Mechanism: Homolytic cleavage of the C-Cl bond is energetically difficult (

kJ/mol); however, acid-catalyzed hydrolysis is the primary degradation pathway in wet environments.

Part 3: Solvation & Lipophilicity (Drug Development Focus)

For drug discovery professionals, 1-CN serves as a model for polychlorinated aromatic lipophiles. Its partitioning behavior mimics how hydrophobic drug metabolites distribute into adipose tissue.

-

LogP (Octanol/Water): 4.0 – 4.2 [8]

-

Water Solubility: ~17.4 mg/L (Very Low) [5][2]

-

Henry’s Law Constant:

atm[3]·m

Application in ADME: The LogP of ~4.0 places 1-CN in the "highly lipophilic" category (Lipinski Rule of 5 boundary). It is often used to validate QSAR models predicting the blood-brain barrier (BBB) permeability of naphthalene-derivative drug candidates.

Part 4: Experimental Protocols

Protocol A: High-Purity Synthesis & Fractionation

Objective: Isolate 99%+ 1-Chloronaphthalene from a crude chlorination mixture containing 2-Chloronaphthalene isomers.

The Logic: Direct chlorination of naphthalene yields a mixture of 1-CN (~90%) and 2-CN (~10%). Because their boiling points are close (1-CN: 259°C vs 2-CN: 265°C), standard distillation is insufficient. High-efficiency rectification is required.

Workflow:

-

Reaction: Naphthalene + Cl

gas (catalyzed by FeCl -

Quench: Wash with 10% NaOH to remove dissolved HCl and unreacted Cl

. -

Drying: Dry organic phase over anhydrous MgSO

. -

Rectification:

-

Use a spinning band distillation column (min. 30 theoretical plates).

-

Vacuum: Set system to 10 mmHg to lower boiling points (preventing thermal degradation).

-

Reflux Ratio: Maintain high reflux (10:1) to separate isomers.

-

Collection: Collect fraction boiling at ~118-120°C (at 10 mmHg).

-

-

Validation: Verify purity via GC-MS and Refractive Index (

).

Visualization: Synthesis & Purification Logic

Figure 1: Step-by-step logic for the synthesis and purification of 1-Chloronaphthalene, emphasizing the critical rectification step required to separate the 2-chloro isomer.

Part 5: Property-Application Logic

Why do these specific properties matter? The following diagram maps the intrinsic molecular properties of 1-CN to its practical utility in research and industry.

Figure 2: Causal relationship map linking molecular features (blue) to observable physical effects (yellow) and downstream technical applications (green).

References

-

National Toxicology Program (NTP). (1992).[2] Chemical Repository Database: 1-Chloronaphthalene.[2] National Institutes of Health.[2] Link

-

O'Neil, M.J. (2001).[2] The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[2] 13th Edition.[2] Merck and Co., Inc.[2]

-

Stenutz, R. (2023). 1-Chloronaphthalene: Structure and physical data.[1][2][4][5] Stenutz.eu. Link

-

ILO/WHO. (2021). International Chemical Safety Cards (ICSC) 1707: 1-Chloronaphthalene.Link

-

Shiu, W.Y., & Mackay, D. (1997). Henry's Law Constants of Selected Polychlorinated Hydrocarbons.[6] Journal of Chemical & Engineering Data, 42(1), 27-30.[2] Link

-

ChemicalBook. (2023). 1-Chloronaphthalene Properties and MSDS.[7]Link

-

NIST. (2023). Naphthalene, 1-chloro-: Condensed Phase Thermochemistry Data.[1][4] NIST Chemistry WebBook, SRD 69. Link

-

Sangster, J. (1989).[8] Octanol-Water Partition Coefficients of Simple Organic Compounds. Journal of Physical and Chemical Reference Data, 18, 1111.[8] Link

Sources

- 1. Naphthalene, 1-chloro- [webbook.nist.gov]

- 2. 1-Chloronaphthalene | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Naphthalene, 1-chloro- [webbook.nist.gov]

- 5. 1-chloronaphthalene [stenutz.eu]

- 6. dioxin20xx.org [dioxin20xx.org]

- 7. 1-Chloronaphthalene CAS#: 90-13-1 [m.chemicalbook.com]

- 8. srd.nist.gov [srd.nist.gov]

Technical Guide: Chemical Reactivity & Functionalization of 1-Chloronaphthalene

Executive Summary

1-Chloronaphthalene (1-CN) represents a distinct scaffold in organic synthesis, differentiating itself from simple phenyl chlorides through its fused bicyclic aromaticity and unique steric environment. While historically utilized as a high-boiling solvent and biocide, its current value lies as a precursor in the synthesis of polycyclic aromatic hydrocarbons (PAHs), pharmaceutical intermediates, and functional materials.

This guide analyzes the reactivity profile of 1-CN, focusing on overcoming the kinetic inertness of the C–Cl bond and navigating the regiochemical constraints imposed by the naphthalene core.

Structural & Electronic Architecture

To manipulate 1-CN effectively, one must understand the forces governing its reactivity:

The Peri-Interaction (Steric Constraint)

Unlike chlorobenzene, 1-CN possesses a hydrogen atom at the C8 position (the peri position). The distance between the C1-substituent and the C8-hydrogen is shorter than the sum of their van der Waals radii.

-

Consequence: This creates significant steric strain. Any reaction attempting to substitute at the C2 (ortho) position faces immense "buttressing" effects, making C2-attack kinetically disfavored compared to C4.

Electronic Deactivation

The chlorine atom exerts a dual effect:

-

Inductive Effect (-I): Withdraws electron density, deactivating the ring toward electrophilic attack relative to naphthalene.

-

Resonance Effect (+M): Donates lone pair density, directing incoming electrophiles to ortho (C2) and para (C4) positions.

Net Result: The C1-Cl bond is robust (

Reactivity Landscape: The Decision Matrix

The following diagram maps the primary reaction pathways available to 1-CN, distinguishing between classical EAS and modern organometallic functionalization.

Figure 1: Primary reactivity pathways for 1-Chloronaphthalene. Note the divergence between ring functionalization (EAS) and substituent replacement (Li-X/Pd).

Electrophilic Aromatic Substitution (EAS)

In 1-CN, the unsubstituted ring is often more reactive than the chlorinated ring due to the deactivating nature of chlorine. However, for strong electrophiles, substitution occurs on the same ring at the C4 position .

Mechanism of Regioselectivity[1]

-

C2 Attack (Ortho): Disfavored by steric clash with the Cl atom and the lack of stabilization compared to C4.

-

C4 Attack (Para): Favored. The intermediate arenium ion retains the aromaticity of the second ring (benzenoid character) and places the positive charge adjacent to the Cl donor without steric penalty.

-

C5/C8 Attack: Occurs only if the electrophile is extremely bulky or if the reaction conditions favor thermodynamic equilibration over kinetic control.

Key Reaction: Nitration

-

Reagents:

, -

Major Product: 1-Chloro-4-nitronaphthalene.

-

Minor Product: 1-Chloro-5-nitronaphthalene (substitution on the other ring).

Transition Metal Catalysis: Overcoming the Chloride Barrier

The C–Cl bond in 1-CN is notoriously difficult to activate compared to bromides or iodides. Standard Pd(

Ligand Selection Strategy

To couple 1-CN effectively (Suzuki-Miyaura or Buchwald-Hartwig), you must use electron-rich, bulky ligands.

-

Buchwald Dialkylbiaryl Phosphines: SPhos, XPhos, RuPhos. These ligands donate electron density to Pd (speeding up oxidative addition) and provide steric bulk (speeding up reductive elimination).

-

N-Heterocyclic Carbenes (NHCs): PEPPSI-IPr or Pd-NHC dimers.

The Catalytic Cycle (Visualized)

Figure 2: The Suzuki-Miyaura cycle. For 1-CN, the red node (Oxidative Addition) is the energetic barrier requiring specialized ligands.

Organometallic Utility: Lithium-Halogen Exchange[2]

Lithiation converts the electrophilic C-Cl site into a nucleophilic C-Li site.

The Protocol

-

Reagent: n-Butyllithium (n-BuLi) is generally sufficient; t-BuLi is faster but requires stricter handling.

-

Temperature: Strictly -78°C.

The Benzyne Trap (Safety & Yield Critical)

If the reaction warms above -40°C before quenching, 1-naphthyllithium undergoes

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 1-Chloronaphthalene

Target: Synthesis of 1-(4-tolyl)naphthalene

Rationale: Uses XPhos , a ligand specifically optimized for aryl chlorides.

-

Setup: In a glovebox or under argon flow, charge a reaction vial with:

-

1-Chloronaphthalene (1.0 equiv, 162 mg)[3]

-

4-Tolylboronic acid (1.5 equiv)

- (1 mol%)

-

XPhos (2-4 mol%)

- (3.0 equiv, finely ground)

-

-

Solvent: Add anhydrous Toluene/Water (10:1 ratio) or 1,4-Dioxane.

-

Reaction: Seal and heat to 100–110°C for 12–18 hours.

-

Note: The high temperature is necessary to force the oxidative addition of the chloride.

-

-

Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over

. -

Purification: Flash chromatography (Hexanes).

Protocol B: Lithiation and Electrophile Trapping

Target: Synthesis of 1-Naphthaldehyde

Rationale: Demonstrates Lithium-Halogen exchange with strict temperature control.

-

Setup: Flame-dry a 2-neck flask under

. Add 1-Chloronaphthalene (1.0 equiv) in anhydrous THF. -

Cooling: Cool bath to -78°C (Dry ice/Acetone). Allow to equilibrate for 15 mins.

-

Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5M in hexanes) over 10 mins.

-

Observation: Solution may turn yellow/orange.

-

Wait: Stir at -78°C for 45–60 mins. Do not warm.

-

-

Trapping: Add anhydrous DMF (3.0 equiv) dropwise.

-

Warming: Allow to warm to 0°C over 1 hour.

-

Quench: Add saturated aqueous

. -

Result: Hydrolysis of the intermediate amino-alkoxide yields the aldehyde.

Data Summary: Substituent Effects

| Position | Reactivity (EAS) | Steric Environment | Preferred Reaction Type |

| C1 (Cl) | Deactivated | High (Peri-H8 interaction) | Pd-Catalysis, Li-Exchange |

| C2 | Ortho (Minor) | Very High (Buttressing) | Rarely targeted directly |

| C4 | Para (Major) | Moderate | Nitration, Bromination, Acylation |

| C5/C8 | Alpha (Minor) | High | Sulfonation (High Temp) |

References

-

Suzuki-Miyaura Coupling of Aryl Chlorides: Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Journal of the American Chemical Society.[4][5][6] [Link]

-

Lithium-Halogen Exchange Mechanisms: Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry. [Link]

-

Regioselectivity in Naphthalene Derivatives: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. [Link]

-

Safety and Physical Properties: PubChem Database. 1-Chloronaphthalene - Compound Summary. National Center for Biotechnology Information. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 4. chem.pku.edu.cn [chem.pku.edu.cn]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Guide: Isomeric Profiling of Chloronaphthalenes in Drug Discovery & Toxicology

Executive Summary

Chloronaphthalenes represent a critical scaffold in both environmental toxicology and medicinal chemistry.[1] For the drug development professional, understanding the isomeric distinction between 1-chloronaphthalene (

This guide provides a technical deep-dive into the structural, synthetic, and toxicological divergence of these isomers. We move beyond basic definitions to explore the regioselectivity of electrophilic substitution , the bioactivation pathways via cytochrome P450 , and the dioxin-like toxicity associated with specific polychlorinated congeners (PCNs).

Structural Architecture & Nomenclature

The naphthalene core (

-

Position 1 (

, 1, 4, 5, 8): Kinetic product of electrophilic aromatic substitution. -

Position 2 (

, 2, 3, 6, 7): Thermodynamic product, often requiring indirect synthesis (e.g., Sandmeyer reaction) or high-temperature isomerization.

Polychlorinated Naphthalenes (PCNs)

While medicinal chemistry focuses on mono- or di-substituted scaffolds, environmental toxicology tracks the full spectrum of 75 theoretical congeners (from

Visualization: Naphthalene Numbering & Isomerism

Figure 1: Differentiation of naphthalene positions and expansion into PCN congener classes.

Physicochemical Properties

The positional isomerism significantly influences physical state and lipophilicity, affecting bioavailability and handling in the laboratory.

| Property | 1-Chloronaphthalene ( | 2-Chloronaphthalene ( | Significance in R&D |

| CAS Number | 90-13-1 | 91-58-7 | Unique identifiers for procurement.[4] |

| Physical State | Oily Liquid | Crystalline Solid | 2-Cl is easier to purify via recrystallization.[4] |

| Melting Point | -20 °C | 59–60 °C | 2-Cl allows for solid-state characterization (XRD).[4] |

| Boiling Point | ~263 °C | ~265 °C | Difficult to separate by distillation (requires fractional column).[4] |

| Dipole Moment | Higher | Lower | Affects retention time in chromatography.[4] |

| LogP (Est.) | ~3.9 | ~4.0 | High lipophilicity; blood-brain barrier penetrant.[4] |

Synthetic Protocols & Regiocontrol

The Challenge of Regioselectivity

Electrophilic Aromatic Substitution (EAS) on naphthalene occurs preferentially at the

-

Result: Direct chlorination yields ~90% 1-chloronaphthalene and ~10% 2-chloronaphthalene, making pure 2-chloronaphthalene difficult to access via this route.[4]

Protocol A: Selective Synthesis of 1-Chloronaphthalene

Mechanism: Electrophilic Aromatic Substitution (EAS)

Reagents:

-

Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a reflux condenser, and a trap for HCl gas (scrubber).

-

Dissolution: Dissolve naphthalene (0.1 mol) in

(50 mL). Add anhydrous -

Chlorination: Bubble

gas slowly through the solution at 20–25°C. Monitor reaction progress via GC-MS to prevent over-chlorination (formation of dichloronaphthalenes). -

Quench: Once starting material is consumed, purge with

to remove excess -

Purification: Dry over

, filter, and distill under reduced pressure.-

Yield: ~85% 1-chloronaphthalene.[4]

-

Protocol B: Selective Synthesis of 2-Chloronaphthalene

Mechanism: Sandmeyer Reaction (Radical-Nucleophilic Aromatic Substitution)

Rationale: Since EAS fails to select for C2, we must use an amine-directing group (

-

Diazotization:

-

Dissolve 2-aminonaphthalene (0.05 mol) in concentrated HCl (15 mL) and water (15 mL).

-

Cool to 0–5°C in an ice bath.

-

Add dropwise a solution of

(0.06 mol) in water, maintaining temperature < 5°C. -

Checkpoint: The solution should turn clear/yellowish (diazonium salt formation).

-

-

Substitution (Sandmeyer):

-

Prepare a solution of CuCl (0.06 mol) in concentrated HCl.

-

Slowly add the cold diazonium solution to the CuCl solution with vigorous stirring.

-

Observation: Evolution of

gas indicates reaction progress.

-

-

Workup:

-

Heat the mixture to 60°C for 30 minutes to ensure completion.

-

Steam distill the mixture. The 2-chloronaphthalene will codistill as a white solid/oil.

-

-

Purification: Recrystallize from ethanol.

-

Yield: ~70% 2-chloronaphthalene (High isomeric purity).[4]

-

Metabolism & Toxicity: The Drug Development Perspective

For medicinal chemists, the chloronaphthalene scaffold presents a "metabolic alert." The naphthalene ring is prone to epoxidation by Cytochrome P450 enzymes (specifically CYP2F2 in rodents, CYP2F1 in humans).[5]

The Epoxide Liability

The primary metabolic pathway involves the formation of the 1,2-epoxide .

-

1-Chloronaphthalene: The chlorine at C1 sterically and electronically influences the formation of the 1,2-epoxide.

-

Toxicity Mechanism: The epoxide is an electrophile. If not detoxified by Epoxide Hydrolase (to dihydrodiol) or Glutathione S-Transferase (GST) , it covalently binds to cellular macromolecules (proteins/DNA), leading to cytotoxicity (necrosis) and potential genotoxicity.

AhR Receptor Binding (Dioxin-like Activity)

Polychlorinated naphthalenes (PCNs) are planar, lipophilic molecules that mimic 2,3,7,8-TCDD (Dioxin).

-

Mechanism: They bind to the cytosolic Aryl Hydrocarbon Receptor (AhR) .[6]

-

Translocation: The Ligand-AhR complex moves to the nucleus, dimerizes with ARNT, and binds to Dioxin Response Elements (DRE).

-

Effect: Upregulation of CYP1A1/CYP1B1. This creates a futile cycle: induced CYPs generate more reactive oxygen species (ROS) while attempting to metabolize the PCN, causing oxidative stress.

Visualization: Metabolic Activation & Toxicity Pathway

Figure 2: The bifurcation of chloronaphthalene metabolism between detoxification and toxicological activation.[4]

Analytical Differentiation

Distinguishing isomers is critical for quality control.

-

GC-MS: 1-Cl and 2-Cl have very similar mass spectra (

at m/z 162, characteristic M+2 isotope peak).[4] Separation requires a high-polarity capillary column (e.g., DB-17 or DB-Wax).[4] -

1H-NMR (300+ MHz):

-

1-Chloronaphthalene: Look for the deshielded doublet at

~8.2 ppm (H8, peri-interaction with Cl). The pattern is generally less symmetric. -

2-Chloronaphthalene: Look for the singlet (or small doublet) at C1 (

~7.8 ppm). The spectrum appears more simplified due to the symmetry of the substitution relative to the long axis.

-

References

-

Synthesis & Properties of Monochloronaphthalenes Source: Wikipedia / PubChem URL:[Link]

-

Polychlorinated Naphthalenes (PCNs) Congener Identification Source: Wikipedia (Polychlorinated naphthalene) URL:[Link][3][7][8]

-

Metabolism of Naphthalene to Epoxides Source: Drug Metabolism and Disposition (NIH) Title: Epoxide intermediates in the metabolism of naphthalene by the rat.[9] URL:[Link]

-

AhR Receptor Binding & Toxicity Source: Chemosphere (via NIH) Title: The aryl hydrocarbon receptor (AhR) activity and DNA-damaging effects of chlorinated polycyclic aromatic hydrocarbons.[10] URL:[Link]

-

Experimental Structure of 1-Chloronaphthalene Source: ChemistryViews Title: Gas-Phase Structure of 1-Chloronaphthalene URL:[Link]

Sources

- 1. alsglobal.eu [alsglobal.eu]

- 2. researchgate.net [researchgate.net]

- 3. Polychlorinated naphthalenes - Coastal Wiki [coastalwiki.org]

- 4. Polychlorinated naphthalene - Wikipedia [en.wikipedia.org]

- 5. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aryl Hydrocarbon Receptor in Oxidative Stress as a Double Agent and Its Biological and Therapeutic Significance | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. uvadoc.uva.es [uvadoc.uva.es]

- 9. Epoxide intermediates in the metabolism of naphthalene by the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The aryl hydrocarbon receptor (AhR) activity and DNA-damaging effects of chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preliminary Investigation of 1-Chloronaphthalene Derivatives

Foreword: The Naphthalene Scaffold - A Privileged Structure in Medicinal Chemistry

The journey of drug discovery is often a quest for molecular scaffolds that offer a versatile foundation for the development of novel therapeutic agents. Naphthalene, a simple bicyclic aromatic hydrocarbon, has long been recognized as one such "privileged structure." Its rigid, planar framework provides an ideal template for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of a chlorine atom at the 1-position of the naphthalene ring creates 1-chloronaphthalene, a key intermediate that opens a gateway to a diverse array of derivatives with significant pharmacological potential. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the preliminary investigation of 1-chloronaphthalene derivatives, focusing on their synthesis, biological evaluation, and mechanistic insights.

The Core Moiety: Understanding 1-Chloronaphthalene

1-Chloronaphthalene is a colorless to pale yellow, oily liquid at room temperature.[1] It is a halogenated aromatic hydrocarbon that serves as a fundamental starting material for the synthesis of a wide range of more complex molecules.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₀H₇Cl | [3] |

| Molar Mass | 162.62 g/mol | [3] |

| Melting Point | -2.3 °C | [1] |

| Boiling Point | 260 °C | [1] |

| Solubility | Poor in water (0.02 g/100ml at 25°C) | [1] |

| Appearance | Oily colorless liquid | [1] |

The primary industrial synthesis of 1-chloronaphthalene is achieved through the direct chlorination of naphthalene.[3][4] This electrophilic aromatic substitution reaction typically yields a mixture of 1-chloronaphthalene and its isomer, 2-chloronaphthalene, along with more highly substituted products.[4] The reaction conditions can be optimized to favor the formation of the 1-chloro isomer.[2]

Synthetic Pathways to Bioactive 1-Chloronaphthalene Derivatives

The true potential of 1-chloronaphthalene lies in its ability to be chemically modified to produce a vast library of derivatives. The chlorine atom at the 1-position can act as a leaving group in nucleophilic substitution reactions, or the naphthalene ring can undergo further electrophilic substitution to introduce additional functionalities. This section details the synthesis of three classes of biologically active 1-chloronaphthalene derivatives: antifungal, anticancer, and antistaphylococcal agents.

General Synthetic Workflow

The synthesis of these derivatives typically follows a multi-step process, starting from 1-chloronaphthalene or a related naphthalene precursor. The general workflow can be visualized as follows:

Caption: A generalized workflow for the synthesis of bioactive 1-chloronaphthalene derivatives.

Synthesis of Antifungal 1-Chloromethylnaphthalene Derivatives

A series of 1-chloromethylnaphthalene derivatives have demonstrated promising antifungal activity, with some compounds showing efficacy comparable to the commercial drug terbinafine.[5] The synthesis of these compounds involves the condensation of 1-chloromethylnaphthalene with various substituted anilines and heteroaryls.[6]

This protocol describes the synthesis of a potent antifungal derivative.

Step 1: Synthesis of 3-chloro-4-fluoroaniline

The precursor, 3-chloro-4-fluoroaniline, can be synthesized via the reduction of 3-chloro-4-fluoronitrobenzene.

-

Materials: 3-chloro-4-fluoronitrobenzene, reducing iron powder, ethanol, water, hydrochloric acid.[2][4]

-

Procedure:

-

In a reaction vessel, combine 3-chloro-4-fluoronitrobenzene, reducing iron powder, ethanol, and water.[4]

-

Heat the mixture to 60°C while stirring.[4]

-

Slowly add hydrochloric acid to the mixture, allowing the reaction temperature to rise to and be maintained at 80-90°C.[4]

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Cool the reaction mixture and extract the product with a suitable organic solvent.[4]

-

Dry the organic layer, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain 3-chloro-4-fluoroaniline as a white crystal.[4]

-

Step 2: Condensation with 1-chloromethylnaphthalene

-

Materials: 1-chloromethylnaphthalene, 3-chloro-4-fluoroaniline, suitable solvent (e.g., ethanol), and a base (e.g., triethylamine).

-

Procedure:

-

Dissolve 1-chloromethylnaphthalene and 3-chloro-4-fluoroaniline in the solvent in a reaction flask.

-

Add the base to the mixture and reflux for several hours.

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization to yield 3-chloro-4-fluoro-N-(naphthalen-1-ylmethyl)aniline.

-

Synthesis of Anticancer Naphthalene-1,4-dione Analogues

Naphthalene-1,4-dione derivatives have been investigated as anticancer agents that target the altered glucose metabolism in cancer cells, a phenomenon known as the Warburg effect.[1][7]

-

Materials: Naphthalene-1,4-dione, various amines, triethylamine (Et₃N) or potassium carbonate (K₂CO₃) as a base, and a suitable solvent.

-

Procedure:

-

Dissolve naphthalene-1,4-dione in the chosen solvent in a reaction flask.

-

Add the desired amine and the base to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired naphthalene-1,4-dione analogue.

-

Synthesis of Antistaphylococcal Chlorinated 1-Hydroxynaphthalene-2-carboxanilides

Chlorinated 1-hydroxynaphthalene-2-carboxanilides have emerged as potent antistaphylococcal agents.[8] Their synthesis is achieved through the condensation of 1-hydroxy-2-naphthoic acid with various chlorinated anilines.

-

Materials: 1-hydroxy-2-naphthoic acid, substituted anilines, phosphorus trichloride (PCl₃), and chlorobenzene.[9]

-

Procedure:

-

In a microwave reactor vessel, combine 1-hydroxy-2-naphthoic acid and chlorobenzene.

-

Add phosphorus trichloride to activate the carboxylic acid.

-

Add the substituted aniline to the mixture.

-

Seal the vessel and subject it to microwave irradiation at 120-130°C for approximately 50 minutes.[10]

-

After the reaction, cool the mixture and purify the product, typically by recrystallization from a suitable solvent like ethyl acetate or an ethanol/water mixture.[9]

-

Biological Activity and Mechanistic Insights

A critical aspect of the preliminary investigation of these derivatives is the evaluation of their biological activity and the elucidation of their mechanism of action.

Antifungal Activity of 1-Chloromethylnaphthalene Derivatives

Several 1-chloromethylnaphthalene derivatives have shown significant antifungal activity.[5] The mechanism of action for many antifungal agents containing a naphthalene scaffold, such as terbinafine, involves the inhibition of squalene epoxidase.[6][11] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Caption: Proposed mechanism of action for antifungal 1-chloromethylnaphthalene derivatives.

Quantitative Data on Antifungal Activity

| Compound | Antifungal Activity (MIC) | Reference |

| 3-chloro-4-fluoro-N-(naphthalen-1-ylmethyl)aniline | Moderate to high | [5] |

| N-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine | Moderate to high | [5] |

Anticancer Activity of Naphthalene-1,4-dione Analogues

Certain naphthalene-1,4-dione analogues exhibit selective cytotoxicity towards cancer cells by disrupting the Warburg effect.[1][7] These compounds can increase the oxygen consumption rate in cancer cells, potentially by targeting the Keap1 protein, which is a key regulator of cellular defense against oxidative stress.[7] This leads to an inhibition of glycolysis and induces necrosis in cancer cells.[7]

Sources

- 1. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 4. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insight into antistaphylococcal effect of chlorinated 1-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

theoretical and computational studies of 1-Chloronaphthalene

An In-depth Technical Guide to the Theoretical and Computational Investigation of 1-Chloronaphthalene

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular structure, vibrational spectra, and electronic properties of 1-Chloronaphthalene (1-ClN). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with advanced computational insights, emphasizing the synergy between theoretical predictions and experimental validation.

Introduction: The Rationale for a Computational Approach

1-Chloronaphthalene is a chlorinated polycyclic aromatic hydrocarbon (PAH), a class of compounds significant for their industrial applications, environmental persistence, and potential astrochemical relevance.[1][2][3] As the simplest chlorinated naphthalene, it serves as a fundamental model for understanding the physicochemical impact of halogen substitution on aromatic systems.[2][3] While experimental techniques like X-ray diffraction and microwave spectroscopy provide invaluable structural data, they can be complex and may not fully capture the dynamic electronic behavior of the molecule.[2]

Computational chemistry offers a powerful, complementary toolkit. Through methods like Density Functional Theory (DFT), we can construct a detailed, bottom-up understanding of 1-ClN's properties. This theoretical lens is not merely confirmatory; it provides predictive insights into molecular geometry, vibrational modes, and electronic transitions, guiding and refining experimental inquiry. This guide explains the causality behind the computational choices, ensuring a robust and self-validating analytical framework.

Foundational Analysis: Molecular Geometry Optimization

The starting point for any quantum chemical investigation is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry. This is not a trivial step; the accuracy of all subsequent property calculations is contingent upon a precisely optimized geometry.

The "Why": Selecting the Right Theoretical Tools

For a molecule like 1-ClN, Density Functional Theory (DFT) provides the optimal balance of computational efficiency and accuracy. We employ the B3LYP hybrid functional , a workhorse in computational chemistry renowned for its reliable prediction of molecular geometries and energies for organic systems. This functional is paired with a 6-311++G(d,p) basis set , a flexible triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron distribution far from the nuclei and polarization functions (d,p) to account for the non-spherical shape of electron orbitals, which is critical for accurately modeling the polar C-Cl bond and the aromatic system.[4]

Protocol: Geometry Optimization Workflow